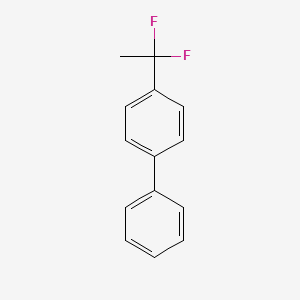

4-(1,1-DIFLUOROETHYL)BIPHENYL

Description

Significance of Fluorine Incorporation in Aromatic Systems within Organic Chemistry

The introduction of fluorine into aromatic rings is a powerful strategy in molecular design. numberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring exerts strong inductive effects, influencing the electron density of the π-system. researchgate.netacs.org This modification can lead to profound changes in a molecule's properties. researchgate.net

Key effects of fluorine incorporation include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can increase the in vivo half-life of a drug molecule. numberanalytics.com

Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and increase its bioavailability. numberanalytics.com

Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to stronger binding interactions with biological targets like enzymes or receptors.

Conformational Control: Fluorine atoms can influence molecular conformation through steric and electronic interactions, locking the molecule into a more biologically active shape.

These properties have made fluorinated aromatic compounds indispensable in medicinal chemistry, leading to the development of numerous successful drugs, including anticancer agents and antibiotics. researchgate.netnumberanalytics.com In materials science, the thermal stability and chemical resistance of fluoropolymers are a direct result of fluorine's unique characteristics. numberanalytics.comacs.org

| Property Modified | Effect of Fluorine Incorporation | Application Area |

|---|---|---|

| Metabolic Stability | Increased resistance to enzymatic degradation due to strong C-F bond. numberanalytics.com | Pharmaceuticals |

| Lipophilicity & Bioavailability | Enhanced ability to cross biological membranes. numberanalytics.com | Pharmaceuticals, Agrochemicals |

| Binding Interactions | Altered electronic properties leading to stronger target affinity. | Medicinal Chemistry |

| Thermal Stability & Chemical Resistance | High resistance to heat and chemical attack. numberanalytics.comacs.org | Materials Science (e.g., Fluoropolymers) |

Overview of Biphenyl (B1667301) Scaffolds as Privileged Structural Motifs in Synthetic Organic Chemistry and Advanced Materials

Biphenyls, which consist of two phenyl rings linked by a single bond, are considered "privileged scaffolds" in chemistry. nih.govdoaj.org This term denotes a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme. Their structural rigidity and the ability to be functionalized at various positions make them versatile building blocks. nih.gov

The importance of the biphenyl motif is evident in:

Medicinal Chemistry: A significant number of approved drugs contain a biphenyl core, demonstrating activity against a wide range of diseases, including cancer, hypertension, and inflammation. nih.govnih.gov

Advanced Materials: Biphenyl derivatives are crucial components in the production of liquid crystals for displays and fluorescent layers in organic light-emitting diodes (OLEDs). nih.gov

Natural Products: Many biologically active natural products feature a biaryl scaffold, highlighting its evolutionary selection for specific biological functions. nih.gov

The synthesis of biphenyl derivatives has been a major focus of organic chemistry, with numerous named reactions developed for their construction, including the Suzuki-Miyaura, Ullmann, and Negishi couplings. rsc.orgresearchgate.net

| Synthetic Method | Description |

|---|---|

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. researchgate.net |

| Ullmann Reaction | A copper-catalyzed coupling of two aryl halides. rsc.org |

| Negishi Coupling | A transition metal-catalyzed reaction involving an organozinc compound and an organohalide. rsc.orgresearchgate.net |

| Wurtz-Fittig Reaction | A reaction involving an aryl halide, an alkyl halide, and sodium metal to form a substituted aromatic compound. rsc.org |

| Kumada Coupling | A cross-coupling reaction using a Grignard reagent and an organohalide, typically catalyzed by nickel or palladium. researchgate.net |

The Role of the 1,1-Difluoroethyl Group in Modulating Molecular Architecture and Reactivity

The 1,1-difluoroethyl group (–CF₂CH₃) is a particularly interesting substituent in modern chemistry. nih.govrsc.org It is often considered a bioisostere of the methoxy (B1213986) group (–OCH₃), meaning it has similar steric and electronic properties, which allows it to replace the methoxy group in drug candidates to improve their properties. nih.govrsc.orgcas.cn

The key contributions of the 1,1-difluoroethyl moiety include:

Metabolic Blockade: Similar to a single fluorine atom, the gem-difluoro motif is highly resistant to metabolic oxidation.

Lipophilicity and Solubility Tuning: The –CF₂CH₃ group can modulate a molecule's lipophilicity, which is a critical parameter for its pharmacokinetic profile.

Conformational Influence: The group's steric bulk and electronic properties can influence the preferred conformation of the molecule, affecting its interaction with biological targets.

Hydrogen Bond Donation: The difluoromethyl group (–CF₂H) can act as a lipophilic hydrogen-bond donor, a property not observed in a methoxy group. researchgate.net While the 1,1-difluoroethyl group itself is not a hydrogen bond donor, this property of the related difluoromethyl group highlights the unique electronic nature of gem-difluoroalkyl substituents.

The synthesis of molecules containing the 1,1-difluoroethyl group has been an area of active research, with the development of novel reagents and methods to facilitate its direct introduction onto aromatic rings. rsc.orgfrontiersin.org

Current Research Landscape Pertaining to 4-(1,1-DIFLUOROETHYL)BIPHENYL and Analogous Structures

The compound this compound represents a convergence of the principles discussed above. It combines the privileged biphenyl scaffold with the functionally significant 1,1-difluoroethyl group.

Recent research has focused on efficient methods for its synthesis. One notable advancement is the nickel-catalyzed 1,1-difluoroethylation of 4-biphenylboronic acid using 1,1-difluoroethyl chloride (CH₃CF₂Cl). nih.govrsc.orgrsc.org This method is significant because it utilizes a cheap and abundant industrial raw material as the fluorinating agent. nih.govrsc.org The reaction proceeds in the presence of a nickel catalyst and a ligand, such as 4-(N,N-dimethylamino)pyridine (DMAP), to afford the desired product. nih.govrsc.org

The reaction conditions for this synthesis were optimized by screening various ligands, bases, and solvents. The model reaction started with 4-biphenylboronic acid as the substrate. rsc.org

| Catalyst | Ligand | Base | Solvent | Temperature | Yield of this compound |

|---|---|---|---|---|---|

| NiCl₂(PPh₃)₂ | 2,2′-bipyridine | K₂CO₃ | DME | 110 °C | 5% |

| NiCl₂(dme) | 4,4'-di-tert-butyl-2,2'-bipyridine (L2) | K₂CO₃ | DME | 110 °C | 61% (with DMAP) |

| NiCl₂(dme) | 4,4'-dimethoxy-2,2'-bipyridine (L3) | K₂CO₃ | DME | 110 °C | 70% (with DMAP) |

This synthetic route provides a practical tool for accessing this compound and analogous structures, which are valuable intermediates for creating more complex molecules for applications in medicinal chemistry and materials science. rsc.org Research on related structures, such as 4'-(1,1-Difluoroethyl)[1,1'-biphenyl]-4-carboxylic acid and 4-(Difluoromethyl)-1,1'-biphenyl, further highlights the interest in this class of compounds. bldpharm.coma2bchem.com

Structure

3D Structure

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2/c1-14(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTDCDZPTUSABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1,1 Difluoroethyl Biphenyl and Analogues

Strategies for Constructing the Biphenyl (B1667301) Core

The creation of the carbon-carbon bond linking the two phenyl rings is a cornerstone of biphenyl synthesis. Over the years, a multitude of metal-mediated cross-coupling reactions have been developed, offering chemists a powerful toolkit for this purpose.

Palladium-Catalyzed Cross-Coupling Approaches, with Emphasis on Suzuki-Miyaura Reactions for Fluorinated Biphenyls

Palladium-catalyzed cross-coupling reactions are among the most widely used and versatile methods for the synthesis of biphenyl derivatives, including those containing fluorine atoms. wikipedia.orgugr.esgre.ac.uk The Suzuki-Miyaura reaction, in particular, stands out due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and relative stability of its organoboron reagents. gre.ac.ukmdpi.comarabjchem.orgyoutube.com

The general scheme for a Suzuki-Miyaura reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or one of its esters, catalyzed by a palladium(0) complex in the presence of a base. youtube.comyoutube.com For the synthesis of a 4-(1,1-difluoroethyl)biphenyl analogue, this could involve the reaction of a (4-(1,1-difluoroethyl)phenyl)boronic acid with an aryl halide, or the coupling of a 4-halo-1-(1,1-difluoroethyl)benzene with a phenylboronic acid. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. youtube.com

The synthesis of fluorinated biphenyls using this method has been extensively reported. ugr.esmdpi.com For example, various fluorinated biphenyl derivatives have been prepared in good to excellent yields through the Suzuki-Miyaura coupling of fluorinated arylboronic acids with aryl bromides or iodides. ugr.esmdpi.com The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] with various phosphine (B1218219) ligands.

Table 1: Illustrative Suzuki-Miyaura Reaction Conditions for Fluorinated Biphenyl Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 110 | >95 |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 110 | ~90 |

| 4-Iodobiphenyl | (Not specified) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | High |

Other Metal-Mediated Carbon-Carbon Bond Formation Reactions in Biphenyl Synthesis

While the Suzuki-Miyaura reaction is highly prominent, several other metal-mediated cross-coupling reactions are powerful tools for biphenyl synthesis. researchgate.net

Stille Coupling: This reaction pairs an organotin reagent (organostannane) with an organic halide or triflate, catalyzed by palladium. orgsyn.orgorganic-chemistry.orgwikipedia.orgharvard.edu The Stille reaction is known for its tolerance of a wide range of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.orgmsu.edu However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.orgwikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, typically catalyzed by a palladium or nickel complex. wikipedia.orgtsukuba.ac.jporganic-chemistry.orgrsc.org This reaction is highly effective for the formation of C-C bonds and was one of the first methods to allow for the preparation of unsymmetrical biaryls in good yields. organic-chemistry.org The organozinc reagents are generally more reactive than their boron or tin counterparts, which can be both an advantage and a challenge.

Kumada Coupling: As one of the earliest developed cross-coupling methods, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgorgsyn.orgresearchgate.netgoogle.com This method is economically advantageous due to the ready availability of Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. organic-chemistry.org

Ullmann Reaction: The Ullmann reaction is a classic method for synthesizing symmetrical biaryls through the copper-mediated coupling of two molecules of an aryl halide at high temperatures. byjus.comwikipedia.orgthermofisher.comorganic-chemistry.org While historically significant, the harsh reaction conditions and often low yields have led to it being largely superseded by palladium-catalyzed methods for many applications. byjus.comwikipedia.org Modern variations using palladium and nickel catalysts have expanded the scope and moderated the reaction conditions. wikipedia.org

Bennett-Turner Coupling: This reaction involves the homocoupling of a phenylmagnesium bromide in the presence of a chromium or copper salt to produce a biphenyl compound.

Table 2: Overview of Metal-Mediated Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron | Aryl Halide/Triflate | Palladium | Mild conditions, high functional group tolerance | |

| Stille | Organotin | Aryl Halide/Triflate | Palladium | High functional group tolerance | Toxic tin reagents, purification challenges |

| Negishi | Organozinc | Aryl Halide/Triflate | Palladium or Nickel | High reactivity | Moisture sensitive reagents |

| Kumada | Organomagnesium (Grignard) | Aryl Halide | Palladium or Nickel | Economical, readily available reagents | Low functional group tolerance |

| Ullmann | (Aryl Halide) | Aryl Halide | Copper | Classic method for symmetrical biphenyls | Harsh conditions, often low yields |

| Bennett-Turner | Organomagnesium (Grignard) | (Homocoupling) | Chromium or Copper | Limited to homocoupling |

Cross-Coupling Reactions Utilizing Arenediazonium Salts for Biphenyl Synthesis

Arenediazonium salts have emerged as valuable alternatives to aryl halides in palladium-catalyzed cross-coupling reactions for biphenyl synthesis. nih.govthieme.deresearchgate.netresearchgate.netrsc.org A key advantage of using arenediazonium salts is their high reactivity, which often allows for reactions to be conducted at room temperature without the need for activating ligands. thieme.de Furthermore, they can undergo cross-coupling in the absence of a base, which can be beneficial for substrates sensitive to basic conditions. nih.gov

Palladium-catalyzed cross-coupling reactions of arenediazonium salts with organoboron compounds (a variation of the Suzuki-Miyaura reaction) and other organometallic reagents have been successfully employed to generate a variety of biphenyl derivatives. nih.govthieme.deresearchgate.netrsc.org For instance, the coupling of arenediazonium tetrafluoroborates with potassium aryltrifluoroborates, catalyzed by palladium on carbon (Pd/C), provides a convenient route to biaryls. nih.gov

Methodologies for Introducing the 1,1-Difluoroethyl Moiety

The incorporation of the 1,1-difluoroethyl group (–CF₂CH₃) into organic molecules is a topic of significant interest, as this moiety can impart unique physicochemical properties. There are two primary approaches to installing this group: late-stage functionalization of a pre-existing molecule or the use of a building block already containing the desired group.

Late-Stage Difluoromethylation Techniques in Organic Synthesis

Late-stage functionalization refers to the introduction of a functional group at a late step in a synthetic sequence. This strategy is particularly valuable in medicinal chemistry for the rapid generation of analogues. While direct late-stage 1,1-difluoroethylation is an emerging area, more established are methods for difluoromethylation (introduction of a –CF₂H group), which can potentially be adapted. These methods often involve radical, electrophilic, or nucleophilic pathways.

Recent advances have focused on the development of reagents and catalytic systems for the direct introduction of a difluoromethyl group into aromatic systems. These often involve transition-metal-catalyzed cross-coupling reactions or radical processes.

Nucleophilic 1,1-Difluoroethylation Strategies

Nucleophilic 1,1-difluoroethylation involves the use of a reagent that delivers a "CF₂CH₃" anion or its synthetic equivalent to an electrophilic substrate. cas.cn A number of reagents have been developed for this purpose. For example, a fluorinated phosphonium (B103445) salt has been shown to act as a nucleophilic 1,1-difluoroethylation agent for aldehydes and imines. cas.cn While not directly demonstrated on an aryl halide, this type of reactivity could potentially be adapted for the synthesis of this compound by reacting a suitable biphenyl-derived electrophile.

Another approach involves the use of reagents like (1,1-difluoroethyl)trimethylsilane (TMSCF₂CH₃) or sodium 1,1-difluoroethanesulfinate (CH₃CF₂SO₂Na) in radical reactions. cas.cn Cobalt-catalyzed difluoroethylation of aryl Grignard reagents with 1-bromo-1,1-difluoroethane (B1595350) (CH₃CF₂Br) has also been reported. cas.cn These methods provide pathways to introduce the 1,1-difluoroethyl group onto an aromatic ring, which could then be used in a subsequent cross-coupling reaction to form the biphenyl structure.

Table 3: Selected Reagents for Nucleophilic 1,1-Difluoroethylation

| Reagent | Substrate Type | Key Features |

| Fluorinated Phosphonium Salt | Aldehydes, Imines | Stable, easy to handle solid |

| (1,1-Difluoroethyl)trimethylsilane (TMSCF₂CH₃) | (Various) | Volatile, requires multi-step synthesis |

| Sodium 1,1-difluoroethanesulfinate (CH₃CF₂SO₂Na) | (Various) | Used in radical difluoroethylation reactions |

| 1-Bromo-1,1-difluoroethane (CH₃CF₂Br) | Aryl Grignard Reagents | Volatile gas, used with cobalt catalysis |

Radical Difluoromethylation Approaches

Radical-based methods provide a powerful tool for creating C-C bonds under mild conditions. In the context of synthesizing analogues of this compound, visible-light photoredox catalysis has been employed to generate the 1,1-difluoroethyl radical from a suitable precursor, which can then be trapped by a biphenyl-based substrate.

A notable example involves the reaction of 2-isocyano-1,1'-biphenyl derivatives with the 1,1-difluoroethyl radical. studymind.co.uk This radical is effectively generated from 1,1-difluoroethanesulfonyl chloride (CH₃CF₂SO₂Cl) under visible-light irradiation using an iridium-based photocatalyst, such as fac-[Ir(ppy)₃]. The generated radical adds to the isocyanide carbon, initiating a cascade reaction involving an intramolecular cyclization onto the adjacent phenyl ring, followed by oxidation and deprotonation. This sequence does not yield this compound directly but rather produces 6-(1,1-difluoroethyl)phenanthridine derivatives in good yields. studymind.co.uk This tandem insertion/cyclization process highlights the utility of radical difluoroethylation in constructing complex, fluorinated polycyclic aromatic systems from biphenyl precursors.

Table 1: Synthesis of 6-(1,1-Difluoroethyl)phenanthridine Derivatives via Radical Difluoroethylation

| Entry | Biphenyl Isocyanide Substrate (R group) | Yield (%) |

|---|---|---|

| 1 | 4-tert-Butyl | 83 |

| 2 | 4-Methoxy | 75 |

| 3 | 4-Fluoro | 78 |

Data sourced from studies on photoredox-catalyzed reactions of biphenyl isocyanides. studymind.co.uk

Deoxofluorination Methods for Difluoroethyl Group Formation

One of the most direct and widely used methods for synthesizing 1,1-difluoroalkyl groups is the deoxofluorination of a corresponding ketone. For the synthesis of this compound, the readily available precursor is 4-acetylbiphenyl (B160227) (also known as 4-phenylacetophenone). This reaction involves the replacement of the carbonyl oxygen with two fluorine atoms using a specialized fluorinating agent.

Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride). studymind.co.uknortheastern.edu More modern, crystalline reagents such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) have also been developed to offer enhanced safety and handling profiles. chemistrysteps.com The reaction typically proceeds by activation of the carbonyl group by the sulfur trifluoride reagent, followed by nucleophilic attack of fluoride (B91410) to form a gem-difluoroalkane.

While specific experimental data for the deoxofluorination of 4-acetylbiphenyl is not extensively detailed in readily available literature, the fluorination of structurally similar diaryl ketones is well-documented. For instance, the conversion of 4,4'-difluorobenzophenone (B49673) to bis(4-fluorophenyl)difluoromethane (B1314578) using Deoxo-Fluor® proceeds efficiently at elevated temperatures. northeastern.edu By analogy, treating 4-acetylbiphenyl with a reagent like Deoxo-Fluor® or DAST, typically in a suitable solvent or neat at temperatures ranging from ambient to ~90 °C, would be expected to yield this compound. studymind.co.uknortheastern.edu

Table 2: Representative Deoxofluorination of a Diaryl Ketone

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|

This reaction serves as a model for the deoxofluorination of 4-acetylbiphenyl. northeastern.edu

Integrated Synthetic Pathways Towards this compound

An efficient and integrated pathway to this compound typically involves a two-step sequence starting from commercially available biphenyl.

Step 1: Friedel-Crafts Acylation of Biphenyl The first step is the introduction of an acetyl group at the 4-position of the biphenyl ring system. This is achieved through a classic Friedel-Crafts acylation reaction. Biphenyl is treated with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically performed in an inert solvent. This electrophilic aromatic substitution reaction selectively yields 4-acetylbiphenyl as the major product due to steric hindrance at the ortho positions.

Step 2: Deoxofluorination of 4-Acetylbiphenyl The second step involves the conversion of the ketone functional group in 4-acetylbiphenyl into the desired 1,1-difluoroethyl group. As detailed in section 2.2.5, this is accomplished using a deoxofluorinating agent. The ketone is reacted with a reagent such as DAST or Deoxo-Fluor® to replace the carbonyl oxygen with two fluorine atoms, affording the final product, this compound. This integrated pathway provides a reliable route to the target compound from simple starting materials.

Advanced Functionalization and Derivatization Strategies for this compound

Once synthesized, the this compound scaffold can be further modified to create a library of derivatives for various applications. The reactivity of the biphenyl system towards further functionalization is governed by the electronic properties of the existing substituents.

The 1,1-difluoroethyl group (-CF₂CH₃) is considered to be an electron-withdrawing and deactivating group due to the high electronegativity of the fluorine atoms. In electrophilic aromatic substitution (EAS) reactions, this group will direct incoming electrophiles to the meta positions (positions 3 and 5) of the substituted phenyl ring. However, the reaction rate on this ring will be significantly slower than that of unsubstituted benzene (B151609).

Conversely, the second, unsubstituted phenyl ring in the biphenyl system acts as an activating group (relative to the first ring) and will direct incoming electrophiles to its ortho and para positions (positions 2', 4', and 6'). Due to the greater reactivity of the unsubstituted ring, electrophilic substitution is most likely to occur on this ring. For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 4'‑nitro‑4-(1,1‑difluoroethyl)biphenyl, along with ortho-substituted isomers. The existence of compounds such as 1-(1,1-difluoroethyl)-3-nitro-benzene supports the feasibility of nitrating an aromatic ring bearing a 1,1-difluoroethyl group. chemsrc.com

Further derivatization could also be achieved through cross-coupling reactions if a handle, such as a bromine or iodine atom, is introduced onto one of the rings via electrophilic halogenation.

Reactivity Profiles and Mechanistic Investigations of 4 1,1 Difluoroethyl Biphenyl Derivatives

Chemical Transformations of the Biphenyl (B1667301) Core

The biphenyl core of 4-(1,1-difluoroethyl)biphenyl is susceptible to a variety of chemical transformations, primarily through electrophilic aromatic substitution. rsc.orgnih.gov Similar to benzene (B151609), the two phenyl rings of the biphenyl moiety can react with electrophiles, leading to the introduction of new functional groups. rsc.org The substitution pattern is directed by the existing 1,1-difluoroethyl group and the phenyl substituent on each ring. The phenyl group is known to be an ortho, para-directing activator, which influences the position of incoming electrophiles. askfilo.com

Key electrophilic substitution reactions applicable to the biphenyl core include:

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govaskfilo.com For this compound, acylation is expected to occur predominantly at the para-position of the unsubstituted phenyl ring due to steric hindrance at the ortho-positions. askfilo.com The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich biphenyl ring. rsc.org

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the biphenyl core can be achieved using elemental halogens in the presence of a Lewis acid. This functionalization can alter the electronic properties of the molecule. rsc.org

Nitration and Sulfonation: These reactions introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, while sulfonation uses fuming sulfuric acid. These functional groups can serve as precursors for other transformations.

Chloromethylation: This reaction can introduce a chloromethyl group (-CH₂Cl) onto the biphenyl core, which can be a useful handle for further synthetic modifications. rsc.org

| Reaction | Reagents | Potential Product |

|---|---|---|

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted this compound |

| Halogenation | X₂, FeX₃ (X = Cl, Br) | Halo-substituted this compound |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound |

| Sulfonation | SO₃, H₂SO₄ | This compound sulfonic acid |

Reactions Involving the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group presents unique reactivity, primarily centered around the strong carbon-fluorine (C-F) bonds.

The activation and functionalization of C-F bonds are challenging due to their high bond dissociation energy. mdpi.com However, transition metal catalysts have been developed to mediate these transformations. mdpi.comresearchgate.net For compounds containing a gem-difluoroalkyl group, such as this compound, C-F bond activation can lead to the formation of monofluoroalkenes or other functionalized products. acs.orgnih.gov

These reactions often involve:

Oxidative addition of the C-F bond to a low-valent transition metal center.

β-fluoride elimination from a metal-alkyl intermediate, which is a key step in many transformations of gem-difluoroalkenes. acs.org

Photocatalysis has also emerged as a powerful tool for C-F bond activation under mild conditions, often involving radical intermediates. dntb.gov.uathe-innovation.org For instance, photochemically-mediated methods have been developed for the defluorinative alkylation of trifluoroacetates, demonstrating the potential for selective C-F bond functionalization. nih.gov

The fluorine atoms in the 1,1-difluoroethyl group can exert significant stereoelectronic effects on the reactivity of the molecule. researchgate.netnih.govacs.org These effects arise from the high electronegativity of fluorine and can influence the conformation and reactivity of adjacent C-H bonds. researchgate.netnih.govacs.org

The "ortho-fluorine effect" refers to the enhanced reactivity of C-H bonds positioned ortho to a fluorine substituent in transition metal-catalyzed reactions. nih.govnih.govacs.orgworktribe.com This effect can direct C-H activation to a specific position on the aromatic ring. While the 1,1-difluoroethyl group is not directly attached to the ring, the fluorine atoms can still influence the electronic environment of the biphenyl core and potentially direct C-H functionalization reactions. The gauche effect, a stereoelectronic phenomenon involving fluorine, can also play a role in dictating the conformational preferences of the molecule, which in turn can affect its reactivity in catalytic processes. nih.govacs.orgnih.gov

Elucidation of Reaction Mechanisms for Synthetic Routes to Fluorinated Biphenyls

The synthesis of fluorinated biphenyls like this compound often relies on cross-coupling reactions. A prominent example is the Suzuki-Miyaura coupling, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.

A plausible synthetic route to this compound could involve the Suzuki coupling of 4-bromophenylboronic acid with 1-(1,1-difluoroethyl)-4-iodobenzene. The generally accepted mechanism for this type of reaction involves a catalytic cycle with three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 1-(1,1-difluoroethyl)-4-iodobenzene) to form a palladium(II) intermediate.

Transmetalation: The organoboron compound (e.g., 4-bromophenylboronic acid) transfers its organic group to the palladium(II) complex. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium center couple, forming the biphenyl product and regenerating the palladium(0) catalyst.

Another relevant synthetic strategy is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids. The mechanism for this reaction is also believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, similar to the Suzuki coupling.

| Mechanistic Step | Description |

|---|---|

| Oxidative Addition | Insertion of the metal catalyst into the carbon-halogen bond of the aryl halide. |

| Transmetalation | Transfer of the aryl group from the organoboron reagent to the metal center. |

| Reductive Elimination | Formation of the C-C bond between the two aryl groups and regeneration of the active catalyst. |

Studies on the Chemical Stability and Degradation Pathways of Fluorinated Biphenyl Systems

Organofluorine compounds are generally characterized by high thermal and chemical stability due to the strength of the C-F bond. wikipedia.orgnih.gov This stability is a key reason for their use in various applications. However, under certain conditions, these compounds can undergo degradation.

Potential degradation pathways for fluorinated biphenyl systems include:

Photodegradation: Exposure to ultraviolet (UV) light can induce the cleavage of chemical bonds. acs.orgoup.com For fluorinated aromatic compounds, photolysis can lead to the formation of various photoproducts, including defluorinated species. acs.orgnih.govnih.gov The specific degradation products will depend on the reaction conditions, such as the solvent and the presence of other reactive species. nih.gov

Microbial Degradation: While polyfluorinated compounds are generally resistant to biodegradation, some microorganisms have been shown to be capable of degrading certain fluorinated aromatic compounds. researchgate.netasm.orgnih.govnih.govmdpi.com The biodegradation of fluorinated biphenyls can occur through pathways that involve initial attack on the non-fluorinated parts of the molecule, which can then lead to the activation and cleavage of C-F bonds. mdpi.com However, the biodegradation of highly fluorinated compounds is often a slow process. nih.gov

The chemical stability of this compound is expected to be high under normal conditions. The gem-difluoroalkyl group is generally more stable to nucleophilic attack than a monofluorinated alkyl group. acs.org However, prolonged exposure to harsh environmental conditions, such as strong UV radiation or specific microbial populations, could lead to its gradual degradation.

Computational and Theoretical Studies of 4 1,1 Difluoroethyl Biphenyl

Density Functional Theory (DFT) Investigations of Fluorinated Aromatic Compounds

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for studying the electronic structure and properties of fluorinated aromatic compounds. nih.govajchem-a.com By approximating the many-electron problem, DFT enables the accurate calculation of various molecular properties, offering deep insights into the effects of fluorination. emerginginvestigators.org

The introduction of the 1,1-difluoroethyl group significantly alters the electronic landscape of the biphenyl (B1667301) system. DFT calculations are instrumental in quantifying these changes through various analyses.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. dergipark.org.trdntb.gov.ua For fluorinated aromatics, the high electronegativity of fluorine generally leads to a lowering of both HOMO and LUMO energy levels, which can increase the chemical stability of the compound. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. niscpr.res.in

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ajchem-a.comdergipark.org.trresearchgate.net In 4-(1,1-difluoroethyl)biphenyl, a region of negative electrostatic potential is expected around the highly electronegative fluorine atoms, making them potential sites for interaction with electrophiles or participation in hydrogen bonding. Conversely, positive potential is typically found on the hydrogen atoms of the aromatic rings. nih.gov

Natural Bond Orbitals (NBO): NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. wikipedia.orgresearchgate.net It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying delocalization and hyperconjugative effects. nih.gov For the C-F bonds in the difluoroethyl group, NBO analysis would reveal strong polarization towards the fluorine atoms and provide insights into the stability imparted by these bonds. nih.gov Weak occupancies in antibonding NBOs indicate departures from an idealized Lewis structure, signifying delocalization. wikipedia.org

Global Reactivity Parameters: These parameters, derived from FMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.net Key descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω). dergipark.org.tr Fluorination typically increases chemical hardness, making the molecule less reactive. emerginginvestigators.org

Table 1: Calculated Global Reactivity Descriptors Note: The following values are representative for fluorinated aromatic compounds and are calculated using DFT methods.

| Parameter | Formula | Description | Typical Value (eV) |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 8.0 - 9.5 |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 0.5 - 1.5 |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 3.5 - 4.5 |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons. | -4.5 - -5.5 |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of electrophilic power. | 2.0 - 3.5 |

DFT calculations are crucial for mapping out potential reaction pathways and understanding reaction mechanisms at an atomic level. For fluorinated compounds, this is particularly relevant for studying C-F bond activation, which is a challenging but important transformation in organic synthesis. mdpi.comresearchgate.net

Computational studies can model the entire reaction coordinate, identifying key intermediates and, most importantly, the transition state structures. nih.gov The energy of the transition state determines the activation energy barrier of the reaction, which dictates the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, DFT can be used to compare different possible mechanisms, for instance, oxidative addition versus phosphine-assisted pathways in metal-catalyzed C-F activation. acs.orgresearchgate.net This analysis helps in rationalizing experimental outcomes and designing more efficient synthetic routes. nih.gov

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorinated molecules due to the 100% natural abundance of the ¹⁹F isotope, its spin of ½, and its wide range of chemical shifts. wikipedia.orghuji.ac.il Computational methods, particularly DFT, have become indispensable tools for predicting ¹⁹F NMR spectra. nih.govresearchgate.net

Accurate prediction of ¹⁹F chemical shifts requires careful selection of the DFT functional and basis set. nsf.govrsc.org These calculations can help in assigning signals in complex spectra and in identifying unknown products or intermediates. nih.gov The chemical shift is highly sensitive to the local electronic environment, making it a valuable probe for subtle structural and conformational changes. researchgate.net Similarly, spin-spin coupling constants (J-couplings), which provide information about through-bond connectivity, can also be calculated. ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants are often larger than ¹H-¹H couplings and can occur over several bonds. wikipedia.orgalfa-chemistry.com

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges Relative to CFCl₃

| Type of Compound | Chemical Shift Range (ppm) |

|---|---|

| -CF- | +140 to +250 |

| -CF₂- | +80 to +140 |

| -ArF- | +80 to +170 |

| -CF₃- | +40 to +80 |

| -F-C=O | -70 to -20 |

Source: ucsb.eduslideshare.net

Molecular Dynamics Simulations and Conformational Analysis of Fluorinated Biphenyls

While DFT calculations are excellent for static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules. For biphenyl derivatives, a key structural feature is the torsional (dihedral) angle between the two aromatic rings. In the solid state, biphenyl is planar, but in the gas phase and in solution, it adopts a twisted conformation. nih.gov

MD simulations can explore the conformational landscape of this compound, revealing the preferred dihedral angles and the energy barriers to rotation. nih.gov The bulky and polar 1,1-difluoroethyl substituent is expected to influence the rotational profile around the central C-C bond due to steric hindrance and electrostatic interactions. Understanding these conformational preferences is vital as they can impact the molecule's packing in the solid state and its interaction with biological targets.

Quantum Chemical Calculations of Intermolecular Interactions in Fluorinated Organic Crystals

The presence of fluorine atoms profoundly influences how molecules pack in the solid state. soton.ac.uk Quantum chemical calculations are essential for identifying and quantifying the non-covalent interactions that direct crystal assembly. bohrium.comacs.org In crystals of fluorinated organic compounds, several types of interactions involving fluorine are observed:

C–H···F Hydrogen Bonds: These are weak hydrogen bonds where a C-H bond acts as the donor and the electronegative fluorine as the acceptor. nih.gov

F···F Interactions: The nature of fluorine-fluorine contacts has been a subject of debate, but they are frequently observed in crystal structures and can be either attractive or repulsive depending on the geometry and the electrostatic potential of the interacting atoms. bohrium.comup.ac.zaresearchgate.net

Halogen Bonds: Fluorine can act as a halogen bond acceptor. researchgate.net

π-Interactions: Interactions involving the C-F bond and an aromatic π-system (C-F···π) can also contribute to crystal stability.

Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are used to visualize and characterize these weak interactions. acs.orgup.ac.zaacs.org These calculations can determine the strength and nature of the interactions, explaining why a particular crystal packing arrangement is favored. soton.ac.ukscispace.com

Table 3: Common Intermolecular Interactions Involving Fluorine

| Interaction Type | Description | Role in Crystal Packing |

|---|---|---|

| C–H···F | A weak hydrogen bond between a C-H donor and a fluorine acceptor. | Directional; influences molecular alignment. |

| F···F | Close contact between fluorine atoms on adjacent molecules. | Can be stabilizing or destabilizing; geometry-dependent. bohrium.comresearchgate.net |

| C–F···π | Interaction between the polarized C-F bond and an aromatic ring. | Contributes to stacking and overall lattice energy. |

| Halogen Bonding | Interaction of an electrophilic region on a halogen with a nucleophile (e.g., fluorine). | Highly directional; useful in crystal engineering. |

Predictive Modeling for Reactivity and Supramolecular Assembly in Difluoroethylated Biphenyls

The ultimate goal of many computational studies is to develop predictive models. By leveraging the understanding gained from DFT, MD, and quantum chemical calculations, it is possible to predict the behavior of novel compounds.

For reactivity, models based on FMOs and MEPs can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. acs.org For instance, the calculated MEP can indicate whether substitution is more likely to occur on the substituted or unsubstituted ring of this compound.

In the realm of materials science, computational modeling can predict how difluoroethylated biphenyls will self-assemble into larger structures. researchgate.net By understanding the preferred intermolecular interactions, it becomes possible to design molecules that will form specific crystal structures, liquid crystals, or other supramolecular arrangements with desired properties. chemrxiv.org This predictive capability is a key component of rational molecular design and crystal engineering. soton.ac.uk

Supramolecular Interactions and Crystal Engineering of Fluorinated Biphenyl Systems

Nature and Strength of Weak Noncovalent Interactions Involving Fluorine Atoms (e.g., C-F···H, F···F, C-F···π Interactions)

Fluorine's high electronegativity and the strength of the carbon-fluorine bond influence its participation in various weak noncovalent interactions that are pivotal in crystal engineering. wikipedia.orgrsc.org These interactions, although individually modest, collectively exert significant control over molecular conformation and crystal packing. nih.gov

C-F···H Interactions: These are among the most common interactions in the crystal structures of fluoroorganic compounds. researchgate.netacs.org When the carbon atom of the C-H bond possesses increased acidity, the hydrogen-bond nature of the C-F···H interaction becomes more pronounced. acs.org Studies have shown that the C-F group often prefers forming C-H···F interactions over F···F contacts, distinguishing its behavior from heavier halogens. acs.org

F···F Interactions: The nature of fluorine-fluorine contacts is complex and has been a subject of debate. While often considered repulsive, short F···F contacts are frequently observed in crystal structures. These can be attractive or repulsive depending on the geometry and electronic environment of the interacting molecules. researchgate.net

C-F···π Interactions: These interactions involve the fluorine atom interacting with an aromatic π-system. The orientation of the C-F bond relative to the aromatic ring is a key determinant of the strength and nature of this interaction. researchgate.net

Below is a table summarizing the typical characteristics of these noncovalent interactions involving fluorine.

| Interaction Type | Typical Distance (Å) | Geometry | Energetic Contribution (kcal/mol) |

| C-F···H | ~2.2 - 2.7 | Directional | Weakly attractive |

| F···F | ~2.7 - 3.0 | Variable | Context-dependent (attractive or repulsive) |

| C-F···π | ~3.0 - 3.5 | Perpendicular or parallel offset | Weakly attractive |

Investigation of Aryl-Perfluoroaryl Stacking Interactions in Crystalline Architectures

Aryl-perfluoroaryl (Ar-ArF) stacking interactions are a powerful tool in crystal engineering for controlling the self-assembly of molecules. acs.orgmostwiedzy.pl These interactions arise from complementary electrostatic potentials between electron-rich aryl rings and electron-deficient perfluoroaryl rings. The resulting face-to-face stacking is significantly stronger than the stacking of two benzene (B151609) rings, with stabilization energies of approximately 30 kJ·mol⁻¹. rsc.org

These stacking interactions can direct the formation of specific supramolecular architectures, such as layered structures and infinite slipped stacks. acs.orgmostwiedzy.pl For instance, in co-crystals, Ar-ArF stacking can induce the reorganization of hydrogen bonds, leading to predictable dimeric motifs. mostwiedzy.plresearchgate.net The distance between the centroids of the interacting aryl and perfluoroaryl rings typically falls within the range of 3.34 to 3.47 Å. acs.org The robust and directional nature of these interactions makes them highly valuable for designing complex, ordered solid-state structures. acs.orgmostwiedzy.pl

Halogen Bonding Phenomena in Fluorinated Organic Compounds

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base). nih.gov This interaction is directional, with the R-X···Y angle (where X is the halogen and Y is the nucleophile) approaching 180°. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F).

Traditionally, organic fluorine, due to its high electronegativity and low polarizability, was not considered a viable halogen bond donor. researchgate.net However, recent studies have shown that when fluorine is bonded to a carbon atom that is substituted with strongly electron-withdrawing groups (like -NO2 or -CN), a region of positive electrostatic potential, known as a σ-hole, can be induced on the fluorine atom. researchgate.netchemistryviews.org This positive σ-hole allows the fluorine atom to participate in halogen bonding. researchgate.net While still rare, these fluorine-centered halogen bonds are significant for the modern definition of halogen bonding and for the development of novel functional materials. researchgate.netsemanticscholar.org The interactions are electronically distinct from traditional halogen bonds and have been proposed by some to be categorized as "fluorine bonds". chemistryviews.org

Coordination Effects on Fluorine Interactions in Supramolecular Assemblies

The coordination of fluorinated organic ligands to metal centers can significantly modulate the nature and strength of noncovalent interactions involving fluorine atoms. figshare.com This effect is primarily due to the alteration of the electronic properties of the ligand upon coordination.

Quantum-chemical calculations and electrostatic potential maps have provided insight into these coordination effects:

Coordination of Aliphatic Fluorides: When an aliphatic C-F group coordinates to a metal, the negative electrostatic potential of the fluorine atom increases. This enhancement of negative charge leads to a strengthening of C-H···F hydrogen bonds and a weakening of F···F interactions due to increased repulsion. figshare.com

Coordination of Aromatic Fluorides: In contrast, the coordination of aromatic fluorides does not cause a significant change in the electrostatic potential of the fluorine atoms. Consequently, there are only slight changes in the strengths of C-H···F and F···F interactions. However, a noticeable enhancement of stacking and F···π interactions is observed. figshare.com

The charge and nature of the metal ion also play a crucial role. A decrease in the charge of the metal ion leads to a decrease in the negative potential of the coordinated fluorine atom. figshare.com Furthermore, the degree of fluorination in a ligand can influence whether it forms a coordination complex or a co-crystal, thereby providing a strategy to control supramolecular assembly. pdx.edu

Influence of Fluorination on Self-Assembly Motifs and Lattice Stability

The introduction of fluorine into organic molecules has a profound impact on their self-assembly behavior and the stability of the resulting crystal lattices. rsc.orgresearchgate.net Fluorination alters intermolecular forces, leading to the formation of unique self-assembled structures.

Key influences of fluorination include:

Interfacial Ordering: The degree of fluorination in molecules like alkanethiols used in self-assembled monolayers (SAMs) influences the interfacial ordering of the molecular chains. rsc.org The strong dipole moment of the C-F bond can affect the structural and electrical properties of these assemblies. researchgate.net

Thermal Stability: Fluorinated compounds often exhibit high thermal and chemical stability due to the strength of the C-F bond. wikipedia.org In SAMs, for example, increased fluorination can lead to enhanced thermal stability. researchgate.net

The table below summarizes the effects of fluorination on key properties related to self-assembly.

| Property | Effect of Fluorination |

| Intermolecular Interactions | Introduces C-F···H, F···F, C-F···π, and Ar-ArF stacking |

| Self-Assembly | Can direct the formation of specific motifs (e.g., layered structures) |

| Thermal Stability | Generally increases due to the high C-F bond energy |

| Surface Energy | Typically lowered, leading to hydrophobic and lipophobic surfaces |

Crystal Structure Analysis and Elucidation of Packing Features in Fluorinated Biphenyl (B1667301) Derivatives

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for elucidating the precise three-dimensional arrangement of molecules in the solid state, providing invaluable information about the packing features of fluorinated biphenyl derivatives. acs.orgnih.gov

Recent studies on newly synthesized fluorinated biphenyl compounds have revealed important structural details. For example, the crystal structures of 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) and 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) were determined to be monoclinic with a P2₁/c space group. nih.govacs.org Analysis of these structures often reveals the presence of significant dipole-dipole intermolecular interactions. acs.org

The crystal packing in fluorinated biphenyls is often governed by a combination of weak interactions. While classical hydrogen bonds and π-π stacking may be absent, weaker C-H···O, C-H···S, and C-H···π contacts can connect molecules into layers and tapes. iucr.orgnih.gov The analysis of these packing motifs is essential for understanding the structure-property relationships in these materials and for the rational design of new crystalline solids with desired functionalities. acs.org

Applications in Advanced Materials and Catalysis Utilizing 4 1,1 Difluoroethyl Biphenyl As a Chemical Building Block

Design and Development of Advanced Functional Materials

The biphenyl (B1667301) scaffold is a common core structure in a variety of functional organic materials. The incorporation of the 1,1-difluoroethyl moiety can further enhance the performance of these materials in various applications, from optoelectronics to separations.

Application in Liquid Crystal Displays (LCDs) and Related Optoelectronic Devices

Fluorinated liquid crystals are integral components of modern liquid crystal displays (LCDs) due to their advantageous properties, such as high thermal and chemical stability, and their ability to tune dielectric anisotropy and birefringence. biointerfaceresearch.combeilstein-journals.orgnih.gov While research has not extensively focused on 4-(1,1-difluoroethyl)biphenyl itself, the known effects of fluorine substitution on biphenyl-based liquid crystals allow for a strong inference of its potential utility. biointerfaceresearch.combeilstein-journals.orgnih.gov

The introduction of a 1,1-difluoroethyl group at the 4-position of the biphenyl core is expected to influence the mesomorphic behavior and electro-optical properties of the resulting liquid crystal molecules. The C-F bond's high polarity can lead to a significant modification of the dielectric anisotropy (Δε), a crucial parameter for the performance of twisted nematic (TN) and in-plane switching (IPS) LCDs. nih.gov Furthermore, the steric bulk of the 1,1-difluoroethyl group can affect the packing of the molecules in the liquid crystalline phase, thereby influencing the transition temperatures and the type of mesophase formed. biointerfaceresearch.combeilstein-journals.org

Below is a table summarizing the expected effects of the 1,1-difluoroethyl group on the properties of biphenyl-based liquid crystals:

| Property | Expected Influence of the 1,1-Difluoroethyl Group | Rationale |

| Dielectric Anisotropy (Δε) | Increase or decrease depending on the overall molecular structure | The strong dipole moment of the C-F bonds contributes significantly to the overall molecular dipole. |

| Birefringence (Δn) | Moderate to high | The biphenyl core provides high polarizability, which is a key contributor to birefringence. |

| Viscosity | Potentially lower compared to non-fluorinated analogues | Fluorine substitution can reduce intermolecular interactions, leading to lower viscosity. |

| Mesophase Stability | Can be enhanced or suppressed | The size and polarity of the substituent influence the molecular packing and thermal stability of the mesophases. |

Development of Organic Semiconductors and Molecular Wires

Biphenyl derivatives are widely used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govrsc.orgelsevierpure.com The electronic properties of these materials can be finely tuned by introducing various substituent groups. nih.govnih.gov The electron-withdrawing nature of the 1,1-difluoroethyl group in this compound can be expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the biphenyl system.

This modification can be advantageous for several reasons. A lower HOMO level generally leads to increased stability of the material against oxidation in air, which is a critical factor for the longevity of organic electronic devices. nih.gov Furthermore, by tuning the HOMO and LUMO energy levels, it is possible to improve the charge injection and transport properties in multilayered devices by matching the energy levels of adjacent layers.

The potential effects of the 1,1-difluoroethyl group on the properties of biphenyl-based organic semiconductors are outlined in the table below:

| Property | Expected Influence of the 1,1-Difluoroethyl Group | Rationale |

| HOMO Energy Level | Lowered | The inductive effect of the fluorine atoms withdraws electron density from the biphenyl core. |

| LUMO Energy Level | Lowered | The electron-withdrawing nature of the substituent stabilizes the LUMO. |

| Air Stability | Enhanced | A lower HOMO level makes the material less susceptible to oxidation. |

| Charge Carrier Mobility | Potentially altered | Changes in molecular packing and electronic structure due to the substituent can affect charge transport. |

Incorporation into Metal-Organic Frameworks (MOFs) and Porous Organic Cages (POCs)

Metal-Organic Frameworks (MOFs) and Porous Organic Cages (POCs) are classes of porous materials with exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. nih.govnih.gov The properties of these materials are largely determined by the organic linkers used in their synthesis. nih.gov Biphenyl-dicarboxylic acids are common linkers for the construction of robust MOFs.

While the direct use of this compound in the synthesis of MOFs or POCs has not been extensively reported, its derivatives, such as dicarboxylic acids, could serve as functionalized linkers. The presence of the 1,1-difluoroethyl group on the linker could introduce several desirable properties to the resulting framework. The fluorine atoms can enhance the chemical and thermal stability of the MOF. Moreover, the fluorinated pores could exhibit specific interactions with guest molecules, leading to improved selectivity in gas separation or catalytic reactions.

The potential impact of incorporating a this compound-based linker into a MOF is summarized below:

| Property | Expected Influence of the 1,1-Difluoroethyl Group | Rationale |

| Framework Stability | Increased | The strong C-F bonds can enhance the overall thermal and chemical robustness of the MOF. |

| Pore Environment | Modified polarity and hydrophobicity | The fluorine atoms create a more fluorinated and potentially more hydrophobic pore surface. |

| Guest-Framework Interactions | Altered selectivity | The fluorinated surface can lead to specific interactions with certain guest molecules, such as fluorocarbons or acidic gases. |

| Catalytic Activity | Potentially enhanced | The electronic effects of the fluorine atoms could influence the activity of catalytic metal centers within the framework. |

Utility in Polymers with Intrinsic Microporosity (PIMs) and Gas Separation Membranes

Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess a high degree of microporosity due to their rigid and contorted molecular structures. cardiff.ac.ukatlantis-press.com This intrinsic porosity makes them highly permeable to gases and vapors, and thus attractive for membrane-based gas separations. nih.govgoogle.com The properties of PIMs can be tailored by modifying the monomer units used in their synthesis. cardiff.ac.uk

Incorporating this compound into a polymer backbone could lead to PIMs with enhanced gas separation performance. The bulky and rigid nature of the biphenyl unit, combined with the contortion introduced by the 1,1-difluoroethyl group, could lead to inefficient packing of the polymer chains, resulting in a high free volume and, consequently, high gas permeability. Furthermore, the fluorine atoms could enhance the selectivity of the membrane for certain gases, such as CO2, due to favorable dipole-quadrupole interactions.

The table below outlines the potential benefits of using this compound-containing monomers for the synthesis of PIMs for gas separation:

| Property | Expected Influence of the 1,1-Difluoroethyl Group | Rationale |

| Gas Permeability | High | The rigid and contorted structure of the polymer backbone can lead to a high fractional free volume. |

| Gas Selectivity | Enhanced for specific gas pairs (e.g., CO2/CH4) | The polar C-F bonds can create favorable interactions with polarizable gas molecules like CO2. |

| Physical Aging | Potentially reduced | The rigid structure may slow down the gradual loss of free volume over time. |

| Chemical Resistance | Improved | The presence of fluorine can enhance the polymer's resistance to chemical attack. |

Role in Ligand Design for Catalytic Systems

The biphenyl scaffold is a privileged structure in the design of ligands for transition metal catalysis. The steric and electronic properties of these ligands can be precisely tuned by introducing substituents on the biphenyl rings, which in turn influences the activity and selectivity of the metal catalyst.

Development of Fluorinated Biphenyl Phosphine (B1218219) Ligands for Metal-Catalyzed Reactions

Bulky biphenyl phosphine ligands, such as JohnPhos and Buchwald-type ligands, are highly effective in a wide range of palladium-catalyzed cross-coupling reactions. liv.ac.uknih.gov The introduction of fluorine atoms onto the biphenyl backbone of these ligands can have a profound impact on their catalytic performance. uq.edu.auresearchgate.net

A phosphine ligand derived from this compound would possess unique electronic and steric properties. The electron-withdrawing 1,1-difluoroethyl group would decrease the electron density on the phosphorus atom, which can affect the ligand's coordination to the metal center and the reactivity of the resulting complex. uq.edu.au Kinetic and computational studies on similar fluorinated biphenyl phosphine ligands have shown that the presence of fluorine atoms can lead to more reactive organo-gold intermediates in catalytic cycles. uq.edu.au

The following table summarizes the potential effects of a this compound-based phosphine ligand on catalytic reactions:

| Catalytic Parameter | Expected Influence of the 1,1-Difluoroethyl Group on the Ligand | Rationale |

| Catalyst Activity | Potentially increased | The electronic effect of the fluorine atoms can accelerate key steps in the catalytic cycle, such as reductive elimination. |

| Catalyst Stability | May be enhanced | The steric bulk of the substituent can protect the metal center from deactivation pathways. |

| Reaction Selectivity | Can be modified | The unique steric and electronic environment created by the ligand can influence the chemo-, regio-, and enantioselectivity of the reaction. |

| Substrate Scope | Potentially broadened | More active catalysts can enable the coupling of challenging or less reactive substrates. |

Information regarding the chemical compound this compound is not available in the public domain, preventing the creation of the requested article.

Despite a comprehensive search of scientific literature and chemical databases, no specific information was found for the compound "this compound." Consequently, it is not possible to generate an article detailing its applications in advanced materials, its use in catalysis, or its role as a precursor in the chemical synthesis of complex organic molecules as per the requested outline.

The search did yield information on related, but structurally distinct, fluorinated biphenyl compounds. These compounds are of significant interest in materials science and asymmetric catalysis. For instance, chiral biphenyls containing difluoromethyl groups, such as (S)-6,6′-bis(difluoromethyl)-[1,1′-biphenyl]-2,2′-diol, have been synthesized and explored for their potential as ligands in asymmetric transformations. Similarly, chiral diphosphine ligands like DIFLUORPHOS, which feature a fluorinated biphenyl backbone, have been developed and studied in asymmetric hydrogenation reactions.

The broader class of fluorinated biphenyls finds applications due to the unique properties conferred by the fluorine atoms, including altered electronic characteristics, increased thermal stability, and enhanced lipophilicity. These properties make them valuable building blocks in medicinal chemistry, agrochemicals, and materials science. However, without specific data for this compound, any discussion would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.

Therefore, the requested article on "this compound" cannot be produced at this time due to the absence of publicly available research and data on this specific chemical entity.

Advanced Spectroscopic and Structural Characterization of Fluorinated Biphenyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution. For 4-(1,1-difluoroethyl)biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Elucidation

Proton and Carbon-13 NMR are fundamental for mapping the hydrogen and carbon skeletons of a molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) core and the aliphatic protons of the 1,1-difluoroethyl group. The biphenyl system typically displays complex multiplets in the aromatic region (δ 7.0–8.0 ppm). The protons on the substituted ring (H-2', H-3', H-5', H-6') and the unsubstituted ring (H-2, H-3, H-4, H-5, H-6) would have slightly different chemical environments. The 1,1-difluoroethyl group introduces a characteristic signal for the methyl (–CH₃) protons. This signal is expected to appear as a triplet in the upfield region (around δ 2.0 ppm) due to coupling with the two adjacent fluorine atoms (³JHF).

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show multiple signals for the aromatic carbons. The carbon atoms directly bonded to fluorine (the quaternary C-α and the methyl C-β of the ethyl group) will exhibit splitting due to one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine coupling, respectively. The quaternary carbon (C-α) bearing the two fluorine atoms is expected to appear as a triplet with a large coupling constant (¹JCF ≈ 240-280 Hz) rsc.org. The methyl carbon (C-β) would likely appear as a triplet with a smaller coupling constant (²JCF ≈ 20-30 Hz). The aromatic carbons will appear in the typical downfield region (δ 120–150 ppm), with carbons closer to the fluorinated substituent potentially showing smaller long-range C-F coupling. For comparison, in 4-(trifluoromethyl)-1,1'-biphenyl, the trifluoromethyl carbon shows a quartet with a large ¹JCF of approximately 269 Hz, and the ipso-carbon C-4' shows a quartet with a ²JCF of about 32 Hz rsc.org.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | Biphenyl Ar-H | 7.3 – 7.8 | Multiplets (m) | - |

| -CF₂-CH₃ | ~2.0 | Triplet (t) | ³JHF ≈ 15-25 | |

| ¹³C | Biphenyl Ar-C | 125 – 145 | Singlets (s) or small doublets/triplets | Long-range JCF may be observed |

| -CF₂-CH₃ | ~120 (highly deshielded) | Triplet (t) | ¹JCF ≈ 240-280 | |

| -CF₂-CH₃ | ~25 | Triplet (t) | ²JCF ≈ 20-30 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Characterizing Fluorine Environments and Interactions

¹⁹F NMR is an exceptionally sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus wikipedia.org. It offers a wide range of chemical shifts, making it highly sensitive to the local electronic environment wikipedia.org.

For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. This signal would be split into a quartet by the three equivalent protons of the adjacent methyl group (³JFH). The chemical shift for a -CF₂- group in an aliphatic chain attached to an aromatic ring typically falls within the range of δ -90 to -120 ppm rsc.org. The precise chemical shift provides valuable information about the electronic influence of the biphenyl group on the difluoroethyl moiety. Analysis of similar compounds suggests that the coupling constants between fluorine and protons over three bonds (³JFH) are generally in the range of 15-25 Hz.

Application of Advanced NMR Techniques

While ¹D NMR provides primary structural data, advanced 2D and other specialized NMR techniques could be employed to gain deeper insights into the structure, conformation, and interactions of this compound.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules in solution, which is related to their size and shape. It can be used to confirm the purity of a sample and to study non-covalent interactions, such as aggregation or binding to larger molecules.

Saturation-Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): These methods are powerful for studying ligand-receptor interactions. If this compound were to be investigated as a potential ligand for a biological macromolecule, STD and WaterLOGSY experiments could identify which parts of the molecule are in close contact with the receptor.

Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY): This experiment provides information about the conformation of a ligand when it is bound to a receptor. It relies on the transfer of magnetization through space (the NOE effect) between protons that are close to each other in the bound state.

These advanced techniques, particularly those leveraging the unique properties of the ¹⁹F nucleus, are invaluable in fields like drug discovery and materials science for characterizing the behavior of fluorinated molecules in complex environments hmdb.cachemicalbook.com.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would yield accurate measurements of bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the two phenyl rings.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100–3000 | Aromatic C–H stretching | Medium-Weak |

| 3000–2850 | Aliphatic C–H stretching (in -CH₃) | Medium-Weak |

| 1610–1580, 1500–1450 | Aromatic C=C ring stretching | Strong-Medium |

| 1150–1050 | C–F stretching (in -CF₂) | Strong |

| ~840 | C–H out-of-plane bending (para-substitution) | Strong |

The most prominent features would be the strong absorptions corresponding to the C–F stretching vibrations of the difluoroethyl group, typically found in the 1150–1050 cm⁻¹ region. Other key signals include aromatic C=C stretching bands and C-H stretching and bending vibrations nih.govnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Biphenyl and its derivatives are known to exhibit strong absorption bands in the UV region, corresponding to π→π* transitions of the conjugated aromatic system. The parent biphenyl molecule shows a strong absorption maximum (λmax) around 250 nm. The introduction of the 1,1-difluoroethyl group at the 4-position is expected to cause a slight bathochromic (red) shift in the absorption maximum due to its electronic effects on the biphenyl chromophore.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₄H₁₂F₂), the high-resolution mass spectrum (HRMS) would provide an exact mass measurement, confirming its elemental composition. The calculated monoisotopic mass is approximately 218.0907 u.

Under electron ionization (EI), the molecule would generate a molecular ion peak (M⁺) at m/z ≈ 218. The fragmentation pattern would likely involve characteristic losses:

Loss of a methyl radical (•CH₃): [M - 15]⁺ leading to a fragment at m/z ≈ 203.

Loss of an ethyl radical (•C₂H₅): Although less direct, pathways leading to a [M - 29]⁺ fragment might be possible.

Cleavage of the biphenyl C-C bond: This could lead to ions corresponding to the phenyl (C₆H₅⁺, m/z = 77) and the 4-(1,1-difluoroethyl)phenyl fragments.

Rearrangements involving fluorine: Fluorinated compounds often show complex rearrangement patterns upon fragmentation.

Analysis of the relative abundances of these fragment ions would provide strong corroborating evidence for the proposed structure.

Other Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy, Energy Dispersive X-ray Spectroscopy) for Elemental Composition and Bonding Characterizationresearchgate.net

In addition to nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, X-ray photoelectron spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDX) offer powerful capabilities for the detailed characterization of fluorinated biphenyl systems such as this compound. These techniques provide valuable insights into the elemental composition and the chemical bonding environments within the molecule.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis would be expected to reveal the presence of carbon and fluorine, and high-resolution spectra of the C1s and F1s regions would provide detailed information about the different chemical environments of these atoms.

High-Resolution C1s Spectrum:

The high-resolution C1s spectrum of this compound is anticipated to be complex, with multiple peaks corresponding to the different types of carbon atoms in the molecule. Based on established binding energy shifts in fluorinated organic compounds and aromatic systems, the following peaks can be predicted:

Aromatic C-C/C=C: The carbon atoms within the two phenyl rings that are not directly bonded to the difluoroethyl group are expected to have binding energies in the range of 284.3 eV to 284.8 eV. researchgate.net Aromatic carbons generally exhibit a π-π* shake-up satellite peak at a higher binding energy. thermofisher.com

Aromatic C-CF2: The carbon atom of the biphenyl group directly attached to the difluoroethyl group would show a slight positive shift in binding energy compared to the other aromatic carbons due to the electron-withdrawing effect of the -CF2- group.

-CH3 Carbon: The methyl carbon of the ethyl group is expected at a binding energy slightly higher than typical aliphatic C-C bonds due to the influence of the adjacent -CF2- group.

-CF2- Carbon: The carbon atom in the difluoroethyl group is expected to show a significant shift to a higher binding energy, typically in the range of 291.0 eV to 292.0 eV, due to the strong electron-withdrawing effect of the two attached fluorine atoms. thermofisher.com

Interactive Data Table: Predicted C1s XPS Binding Energies for this compound

| Carbon Environment | Predicted Binding Energy (eV) |

| Aromatic C-C/C=C | 284.3 - 284.8 |

| Aromatic C-CF2 | ~285.0 - 285.5 |

| -CH3 | ~285.5 - 286.0 |

| -CF2- | 291.0 - 292.0 |

High-Resolution F1s Spectrum: